molecular formula C15H26N2O B2948473 (4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone CAS No. 2034608-19-8

(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone

Número de catálogo B2948473
Número CAS: 2034608-19-8
Peso molecular: 250.386
Clave InChI: UWALCPUWSBZPSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It is a new CB1 inverse agonist, generated from the class of benzhydryl piperazine analogs . This compound binds to CB1 more selectively than cannabinoid receptor type 2 .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with thecannabinoid receptor type 1 (CB1) . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain perception, mood, and appetite .

Mode of Action

Analogous compounds have been shown to act asinverse agonists at the CB1 receptor . Inverse agonists bind to the same receptor as agonists but induce a pharmacological response opposite to that agonist . This interaction leads to changes in the receptor’s activity, potentially influencing various physiological processes .

Biochemical Pathways

The interaction with the cb1 receptor suggests potential effects onendocannabinoid signaling pathways . These pathways play a role in a variety of physiological processes, including pain sensation, mood, and appetite .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

As an inverse agonist of the cb1 receptor, it could potentially lead to a decrease in endocannabinoid signaling . This could result in changes in pain perception, mood, and appetite .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy could be influenced by the individual’s physiological state, including factors such as age, sex, and health status .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone-115 has several advantages as a research tool, including its high selectivity for APN and its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several potential future directions for research on (4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone-115. One area of interest is the development of more potent and selective APN inhibitors, which could have even greater therapeutic potential in various diseases. Another area of interest is the investigation of the role of APN in various physiological processes, including inflammation and immune function. Finally, there is also potential for the use of this compound-115 as a research tool in the study of neuropeptide metabolism and signaling.

Métodos De Síntesis

(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone-115 can be synthesized by reacting cyclohexylamine with 4-cyclobutylpiperazin-1-one in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to form this compound.

Aplicaciones Científicas De Investigación

(4-Cyclobutylpiperazin-1-yl)(cyclohexyl)methanone-115 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, addiction, and cancer. In preclinical studies, this compound-115 has been shown to reduce seizures in animal models of epilepsy and to attenuate drug-seeking behavior in models of addiction. In addition, this compound-115 has been shown to inhibit tumor growth and metastasis in animal models of cancer.

Propiedades

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c18-15(13-5-2-1-3-6-13)17-11-9-16(10-12-17)14-7-4-8-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWALCPUWSBZPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.